6-bromo-1-(trifluoromethyl)-1H-indazole
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Overview
Description
6-Bromo-1-(trifluoromethyl)-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 1st position of the indazole ring. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(trifluoromethyl)-1H-indazole typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate the formation of the C-CF3 bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-indazole derivative.
Scientific Research Applications
6-Bromo-1-(trifluoromethyl)-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-1-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-1-(trifluoromethyl)-1H-indazole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the indazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2803862-89-5 |
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Molecular Formula |
C8H4BrF3N2 |
Molecular Weight |
265.03 g/mol |
IUPAC Name |
6-bromo-1-(trifluoromethyl)indazole |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-2-1-5-4-13-14(7(5)3-6)8(10,11)12/h1-4H |
InChI Key |
ZCCWWNHMTYODPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N(N=C2)C(F)(F)F |
Origin of Product |
United States |
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